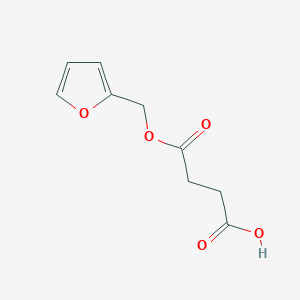![molecular formula C16H16N4O2 B5512509 3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including structures related to 3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine, involves strategic reactions that incorporate oxadiazole and pyridazine rings. An efficient method has been developed using a mixture of concentrated nitric and trifluoroacetic acids for the synthesis of oxadiazolo[3,4-d]pyridazine trioxides from oxadiazole oxides, showcasing the complexity and innovation in synthesizing such compounds (Ogurtsov et al., 2018). Additionally, the creation of novel pyridazine derivatives with various functional groups through targeted synthetic pathways demonstrates the compound's synthetic accessibility and the potential for derivatization (Zohdi et al., 1997).
Molecular Structure Analysis
Detailed structural analysis through X-ray diffraction and spectroscopic techniques confirms the planar nature of the oxadiazolopyridazine core and reveals significant intramolecular interactions, such as π-π stacking and hydrogen bonding, which contribute to the stability and high crystal density of these molecules (Ogurtsov et al., 2018). These structural features are crucial for understanding the compound's reactivity and potential intermolecular interactions in various environments.
Chemical Reactions and Properties
The chemical behavior of pyridazine derivatives under different conditions has been extensively studied. Reactions with various reagents afford a wide range of heterocyclic compounds, indicating a versatile reactivity profile that can be tailored for specific applications. The ability to undergo cycloaddition, substitution, and condensation reactions highlights the compound's chemical versatility and potential as a precursor for more complex molecules (Khalil et al., 2000).
Physical Properties Analysis
The physical properties of pyridazine and oxadiazole derivatives, such as crystal density, melting points, and solubility, are influenced by their molecular structure. The planar geometry and intracyclic bond lengths contribute to the high crystal density, making these compounds suitable for applications requiring high material density and stability (Ogurtsov et al., 2018).
Chemical Properties Analysis
The electronic structure and reactivity descriptors obtained from density functional theory (DFT) calculations provide insight into the compound's chemical stability and reactivity. The HOMO-LUMO gap, along with global reactivity descriptors, indicates a stable molecule with specific reactive sites that can be targeted for chemical modifications. These properties are crucial for designing molecules with desired reactivity and stability profiles (Sallam et al., 2021).
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological activities, given the wide range of activities exhibited by compounds with similar structures . Additionally, new synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .
properties
IUPAC Name |
5-(2-methyl-1-phenoxypropyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)14(21-12-7-4-3-5-8-12)16-18-15(20-22-16)13-9-6-10-17-19-13/h3-11,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACZKKNGPPWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=NN=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)
